

Application Notes and Protocols for (Z)-SU14813 in Cell Culture Experiments

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B8085312

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(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. These application notes provide detailed protocols and guidelines for utilizing **(Z)-SU14813** in cell culture experiments to investigate its effects on various cellular processes.

Mechanism of Action

(Z)-SU14813 exerts its biological effects by inhibiting a select group of RTKs within the split kinase domain subgroup.^{[1][2]} This targeted inhibition disrupts downstream signaling cascades that are crucial for cell growth, proliferation, survival, and angiogenesis.^{[1][3]} The primary targets of **(Z)-SU14813** include:

- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2): Key mediators of angiogenesis.
- Platelet-Derived Growth Factor Receptor Beta (PDGFR β): Involved in cell growth, proliferation, and migration.
- Stem Cell Factor Receptor (KIT): Plays a role in cell survival and proliferation.
- FMS-like Tyrosine Kinase 3 (FLT3): Often implicated in hematological malignancies.^{[1][3]}

By simultaneously blocking these pathways, **(Z)-SU14813** offers a multi-pronged approach to inhibiting tumor growth and angiogenesis.[\[1\]](#)[\[3\]](#)

Data Presentation

Biochemical and Cellular IC50 Values

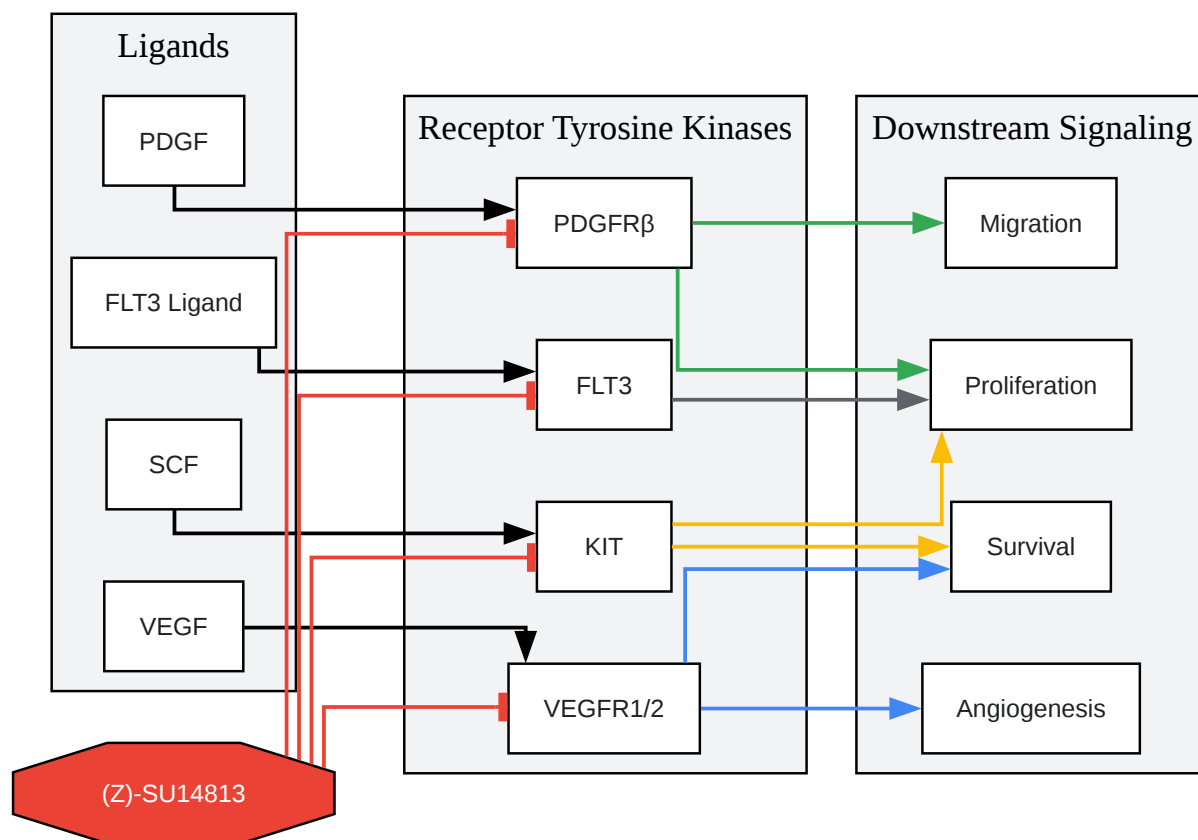
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for **(Z)-SU14813** against its primary targets in both biochemical and cellular assays.

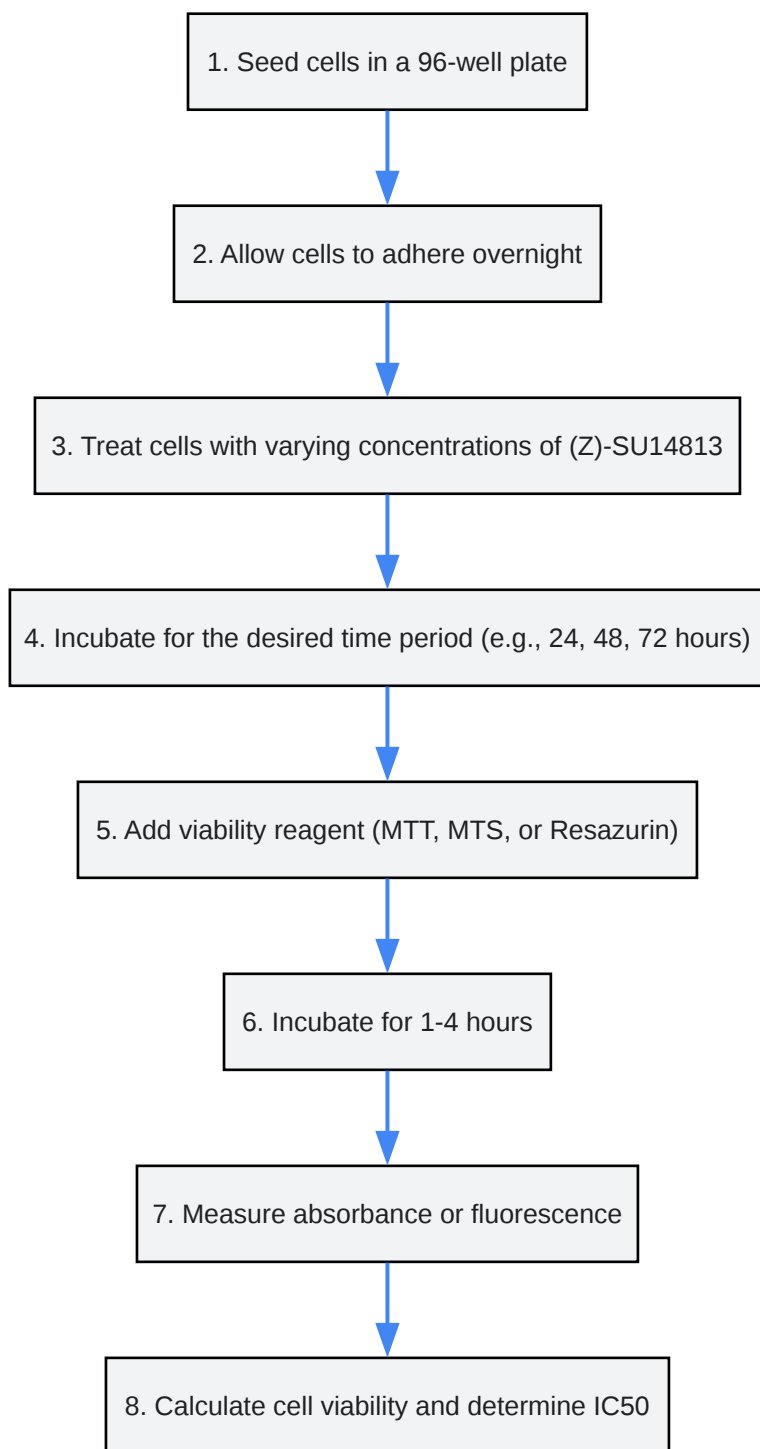
Target	Biochemical IC50 (nM)	Reference(s)
VEGFR1	2	[4] [5]
VEGFR2	50	[4] [5]
PDGFR β	4	[4] [5]
KIT	15	[4] [5]
FLT3	Not Reported	
CSF1R/FMS	Not Reported	
FGF Receptor 1	3500	[6]
EGFR	>20000	[6]
Src	2500	[6]
c-Met	9000	[6]

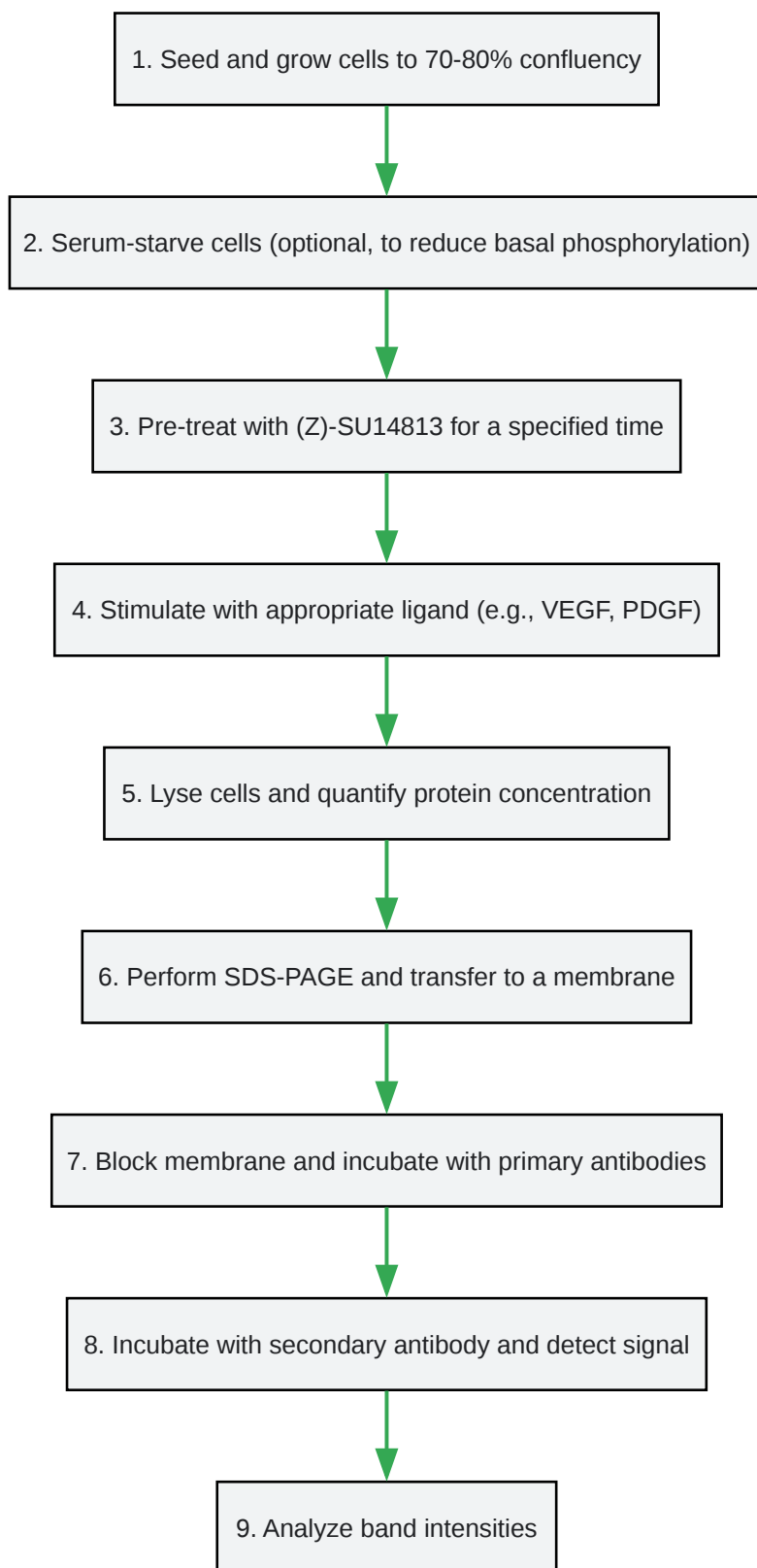
Cell Line/Target Phosphorylation	Cellular IC50 (nM)	Reference(s)
VEGFR-2 (Porcine Aorta Endothelial)	5.2	[4] [7]
PDGFR- β (Porcine Aorta Endothelial)	9.9	[4] [7]
KIT (Porcine Aorta Endothelial)	11.2	[4] [7]
U-118MG (Human Glioblastoma) Growth	50 - 100	[1] [4]
HUVEC (Human Umbilical Vein Endothelial Cell) Survival (VEGF-induced)	6.8	[6]

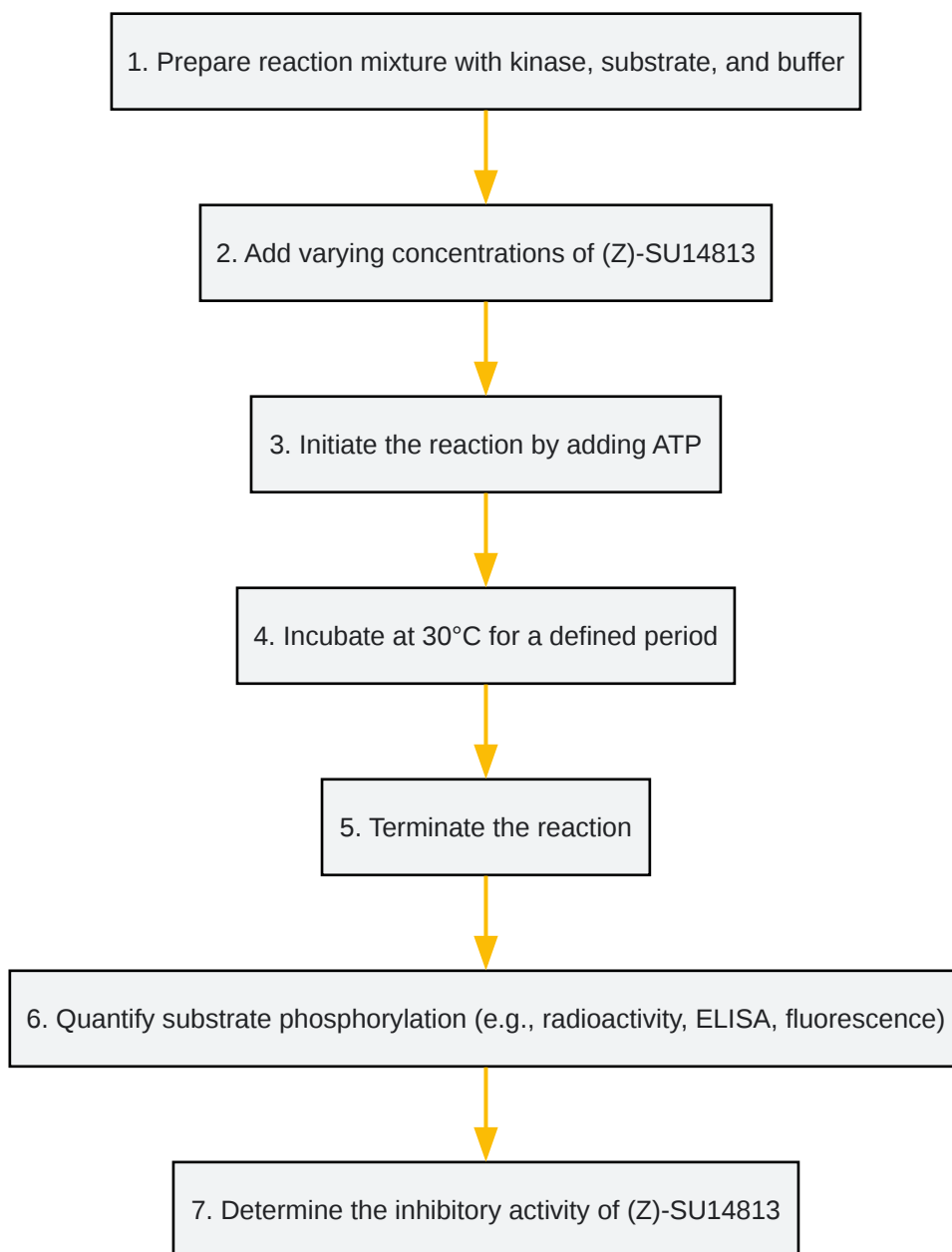
Signaling Pathway Diagram

The following diagram illustrates the signaling pathways inhibited by **(Z)-SU14813**.









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